molecular formula C15H12Cl3NO2 B215680 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide

2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide

Cat. No. B215680
M. Wt: 344.6 g/mol
InChI Key: ZWMUFKMUFRJDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide, also known as fenoxaprop-p-ethyl, is a selective herbicide widely used in agriculture to control grassy weeds. It was first developed in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity. In recent years, there has been a growing interest in the scientific research application of fenoxaprop-p-ethyl, particularly in the study of its mechanism of action and biochemical and physiological effects.

Mechanism of Action

Fenoxaprop-p-ethyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is critical for fatty acid synthesis in plants. This leads to a buildup of toxic intermediates that ultimately cause cell death. The selectivity of 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl for grassy weeds over broadleaf plants is due to differences in the structure and function of ACC between these two groups of plants.
Biochemical and Physiological Effects
In addition to its herbicidal properties, 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl has been shown to have a range of biochemical and physiological effects on plants. For example, it can induce the production of reactive oxygen species and alter the expression of genes involved in stress responses. Fenoxaprop-p-ethyl has also been shown to affect the composition and activity of soil microbial communities.

Advantages and Limitations for Lab Experiments

Fenoxaprop-p-ethyl has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and formulated into a herbicide. It is also highly selective for grassy weeds, making it a useful tool for studying plant growth and development. However, 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl has some limitations for lab experiments. It is toxic to non-target organisms, including humans, and care must be taken when handling it. It also has limited solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for scientific research on 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl. One area of interest is the development of new herbicides that target ACC in novel ways. Another area of interest is the study of the long-term effects of 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl on soil microbial communities and the environment. Finally, there is a need for more research on the potential health effects of 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl on humans and other non-target organisms.

Synthesis Methods

Fenoxaprop-p-ethyl is synthesized from 2,4,5-trichlorophenol and 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified and formulated into a herbicide.

Scientific Research Applications

Fenoxaprop-p-ethyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. However, there is also a growing interest in its scientific research application. For example, 2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide-ethyl has been used as a tool to study the molecular mechanisms of plant growth and development. It has also been used to investigate the role of specific genes in plant resistance to herbicides.

properties

Product Name

2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

2-phenoxy-N-(2,4,5-trichlorophenyl)propanamide

InChI

InChI=1S/C15H12Cl3NO2/c1-9(21-10-5-3-2-4-6-10)15(20)19-14-8-12(17)11(16)7-13(14)18/h2-9H,1H3,(H,19,20)

InChI Key

ZWMUFKMUFRJDIE-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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